

Application Notes and Protocols: N-[3-(1-Hexahydroazapinyl)propyl]- α -cyclohexyl-benzeneacetamide hydrochloride

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Compound of Interest

Compound Name: *MR-16728 hydrochloride*

Cat. No.: *B1662927*

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Abstract

This document provides detailed procedures for the chemical synthesis and in vitro pharmacological characterization of N-[3-(1-Hexahydroazapinyl)propyl]- α -cyclohexyl-benzeneacetamide hydrochloride (referred to herein as "Azaprofenamide"). Azaprofenamide is a potent and selective blocker of L-type voltage-gated calcium channels (Ca_v 1.2), demonstrating its utility as a research tool for studying calcium signaling pathways in cardiovascular and neuronal tissues. The following sections include a complete multi-step synthesis protocol, physicochemical characterization data, and a detailed protocol for its evaluation using whole-cell patch-clamp electrophysiology.

Chemical Synthesis

The synthesis of Azaprofenamide is achieved through a three-step process involving the synthesis of the amine side-chain, followed by an amide coupling reaction with α -cyclohexyl-benzeneacetic acid, and finalized by conversion to its hydrochloride salt.

Synthesis Workflow

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